molecular formula C18H22N4O5 B5187853 azanium;5-[4-(2-methoxyphenyl)piperazin-1-yl]-2-nitrobenzoate

azanium;5-[4-(2-methoxyphenyl)piperazin-1-yl]-2-nitrobenzoate

Cat. No.: B5187853
M. Wt: 374.4 g/mol
InChI Key: ZLHOZWDOKNBSGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azanium;5-[4-(2-methoxyphenyl)piperazin-1-yl]-2-nitrobenzoate is a compound that has garnered interest due to its potential therapeutic applications. This compound is part of a broader class of arylpiperazine derivatives, which are known for their interactions with various receptors in the body, particularly adrenergic and serotonin receptors .

Preparation Methods

The synthesis of azanium;5-[4-(2-methoxyphenyl)piperazin-1-yl]-2-nitrobenzoate typically involves the reaction of 2-methoxyphenylpiperazine with a nitrobenzoic acid derivative. The reaction conditions often include the use of a suitable solvent, such as acetonitrile, and a catalyst to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Azanium;5-[4-(2-methoxyphenyl)piperazin-1-yl]-2-nitrobenzoate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative.

Scientific Research Applications

Mechanism of Action

The mechanism of action of azanium;5-[4-(2-methoxyphenyl)piperazin-1-yl]-2-nitrobenzoate involves its interaction with alpha1-adrenergic receptors. By binding to these receptors, the compound can inhibit the action of endogenous catecholamines like norepinephrine and epinephrine. This inhibition leads to vasodilation and a decrease in blood pressure . The molecular targets and pathways involved include G-protein-coupled receptor signaling and downstream effects on smooth muscle contraction.

Comparison with Similar Compounds

Azanium;5-[4-(2-methoxyphenyl)piperazin-1-yl]-2-nitrobenzoate is unique due to its specific substitution pattern and functional groups. Similar compounds include:

These compounds share structural similarities but differ in their specific receptor affinities and therapeutic applications.

Properties

IUPAC Name

azanium;5-[4-(2-methoxyphenyl)piperazin-1-yl]-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5.H3N/c1-26-17-5-3-2-4-16(17)20-10-8-19(9-11-20)13-6-7-15(21(24)25)14(12-13)18(22)23;/h2-7,12H,8-11H2,1H3,(H,22,23);1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHOZWDOKNBSGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])C(=O)[O-].[NH4+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.